3-(1H-1,2,3-triazol-1-yl)propanenitrile

Catalog No.
S690153
CAS No.
4320-92-7
M.F
C5H6N4
M. Wt
122.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1H-1,2,3-triazol-1-yl)propanenitrile

Direct alkylation of 1H-1,2,3-triazole yields N1/N2 isomer mixtures requiring chromatography; CuAAC routes involve explosive 3-azidopropanenitrile. This N1-regiopure building block eliminates both challenges.

  • Guaranteed N1-regiomeric purity - no chromatography needed.
  • Stable nitrile for reduction/hydrolysis without isomer scrambling.
  • Avoids hazardous azides and acetylene gas.

Supplied with QC data; ready for R&D use.

CAS Number

4320-92-7

Product Name

3-(1H-1,2,3-triazol-1-yl)propanenitrile

IUPAC Name

3-(triazol-1-yl)propanenitrile

Molecular Formula

C5H6N4

Molecular Weight

122.13 g/mol

InChI

InChI=1S/C5H6N4/c6-2-1-4-9-5-3-7-8-9/h3,5H,1,4H2

InChI Key

MBRAVVAPGNQSAJ-UHFFFAOYSA-N

SMILES

C1=CN(N=N1)CCC#N

Canonical SMILES

C1=CN(N=N1)CCC#N

The exact mass of the compound 3-(1H-1,2,3-triazol-1-yl)propanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-(1H-1,2,3-Triazol-1-yl)propanenitrile, 1-(2-Cyanoethyl)-1H-1,2,3-triazole, 1-(2-Cyanoethyl)-1,2,3-triazole, 1-(β-Cyanoethyl)-1,2,3-triazole, 3-(1,2,3-Triazol-1-yl)propanenitrile

Purity

≥95%

Package Size

250 mg, 1 g, 5 g, 25 g, 100 g

3-(1H-1,2,3-triazol-1-yl)propanenitrile (CAS 4320-92-7) is a highly versatile, regiopure N1-substituted 1,2,3-triazole building block widely utilized in medicinal chemistry and materials science. Featuring a cyanoethyl group that functions both as a robust protecting moiety and a reactive handle for downstream functionalization, this compound provides a direct route to 1-substituted triazole derivatives. Commercially procured 3-(1H-1,2,3-triazol-1-yl)propanenitrile offers guaranteed N1-regiomeric purity, bypassing the complex separation workflows typically required when synthesizing N-alkylated triazoles from raw precursors[1]. Its stable nitrile functionality allows for seamless integration into reduction, hydrolysis, or cycloaddition workflows without compromising the structural integrity of the triazole core.

Attempting to substitute procured 3-(1H-1,2,3-triazol-1-yl)propanenitrile with in-house synthesized material or generic 1H-1,2,3-triazole alkylation protocols often leads to severe process bottlenecks. Direct aza-Michael addition of 1H-1,2,3-triazole to acrylonitrile intrinsically yields a difficult-to-separate mixture of N1 and N2 isomers, with the N2 isomer frequently dominating depending on the basic catalyst used[1]. Separating these isomers requires resource-intensive chromatography, drastically lowering the overall isolated yield and introducing lot-to-lot variability. Alternatively, achieving strict N1-regioselectivity via copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires the use of 3-azidopropanenitrile—a highly energetic and potentially explosive low-molecular-weight azide—alongside hazardous acetylene gas [2]. Procuring the exact, pre-purified N1-isomer eliminates both the safety risks of azide handling and the downstream purification penalties of isomeric mixtures.

Elimination of N1/N2 Isomeric Mixtures in Triazole Functionalization

Direct aza-Michael addition of 1H-1,2,3-triazole to acrylonitrile under standard basic catalysis (e.g., Cs2CO3) typically results in poor regioselectivity, often favoring the N2-substituted isomer (up to 61% yield) over the desired N1-isomer [1]. This necessitates extensive chromatographic separation, which reduces the effective yield of the N1-isomer to below 30-40% and increases solvent waste. By procuring pure 3-(1H-1,2,3-triazol-1-yl)propanenitrile, buyers secure >98% N1-regiomeric purity off-the-shelf, bypassing the 50-70% material loss associated with isomeric separation.

Evidence DimensionN1-Isomeric Purity and Yield
Target Compound Data>98% pure N1-isomer (commercial procurement)
Comparator Or BaselineIn-house aza-Michael addition (yields mixed isomers, often ~61% N2-isomer)
Quantified Difference~60-70% improvement in effective N1-isomer recovery and elimination of chromatography
ConditionsBase-catalyzed aza-Michael addition (e.g., Cs2CO3, 25 °C) vs. commercial standard

Procuring the regiopure compound eliminates the need for tedious chromatographic separation of triazole isomers, ensuring immediate readiness for downstream synthesis.

Bypassing Explosive Hazards of Azide-Alkyne Cycloaddition (CuAAC)

The strictly regioselective synthesis of N1-substituted triazoles often relies on the CuAAC 'click' reaction. However, synthesizing 3-(1H-1,2,3-triazol-1-yl)propanenitrile via this route requires 3-azidopropanenitrile, a low-molecular-weight organic azide with a high nitrogen content that poses severe explosion hazards during scale-up, alongside the use of flammable acetylene gas [1]. Commercially sourcing the pre-formed triazole completely circumvents the need for specialized blast-shielded reactors and rigorous safety protocols, reducing process safety management (PSM) overhead by removing energetic precursors from the laboratory workflow.

Evidence DimensionProcess Safety and Precursor Hazard
Target Compound DataStable, non-explosive solid/liquid building block (Zero azide handling)
Comparator Or BaselineCuAAC synthesis requiring 3-azidopropanenitrile (high explosion risk, high N-content)
Quantified Difference100% elimination of explosive azide intermediates and acetylene gas handling
ConditionsScale-up synthesis environments (>10g scale)

Avoiding low-molecular-weight azides drastically reduces safety compliance costs and physical risks in industrial and pharmaceutical scale-up.

High-Fidelity Precursor for Primary Amine Synthesis

The cyanoethyl group of 3-(1H-1,2,3-triazol-1-yl)propanenitrile serves as a highly efficient precursor to 1-(3-aminopropyl)-1H-1,2,3-triazole via catalytic hydrogenation or chemical reduction. Because the procured starting material is regiopure, the resulting amine is free of N2-alkylated contaminants, which are notorious for causing variable biological assay results or poisoning transition-metal catalysts in subsequent coupling steps [1]. The use of this specific nitrile ensures quantitative conversion to the N1-propylamine derivative without the yield penalties associated with purifying basic amines from isomeric mixtures.

Evidence DimensionDownstream Amine Purity
Target Compound DataRegiopure 1-(3-aminopropyl)-1H-1,2,3-triazole generation
Comparator Or BaselineReduction of mixed N1/N2 cyanoethyl triazoles
Quantified DifferencePrevention of N2-amine contamination (which otherwise requires complex salt-resolution or prep-HPLC)
ConditionsStandard nitrile reduction protocols (e.g., catalytic hydrogenation)

Starting with a regiopure nitrile guarantees a regiopure amine, which is critical for synthesizing uniform pharmaceutical libraries or exact multidentate ligands.

Synthesis of N1-Functionalized Triazole Pharmacophores

Due to its guaranteed N1-regiomeric purity, 3-(1H-1,2,3-triazol-1-yl)propanenitrile is a highly effective starting material for developing triazole-containing drug candidates. The cyano group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile linker for attaching the 1,2,3-triazole core to larger molecular scaffolds without the risk of N2-isomer contamination [1].

Safe Scale-Up of Triazole-Based Materials

In materials science, where triazoles are used as corrosion inhibitors or polymer cross-linkers, scaling up production is often bottlenecked by the hazards of click chemistry. Procuring this pre-formed N1-triazole allows manufacturers to bypass the explosive risks of 3-azidopropanenitrile and the flammability of acetylene gas, enabling safer, ton-scale integration into industrial chemical processes [2].

Development of Multidentate Triazole Ligands

The compound serves as a precise precursor for 1-(3-aminopropyl)-1H-1,2,3-triazole, a valuable bidentate ligand in coordination chemistry. Starting with the pure N1-nitrile ensures that subsequent reduction yields a structurally uniform ligand, which is critical for achieving reproducible catalytic activity and predictable coordination geometries in transition-metal complexes [3].

XLogP3

-0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-(1H-1,2,3-Triazol-1-yl)propanenitrile

Explore Compound Types